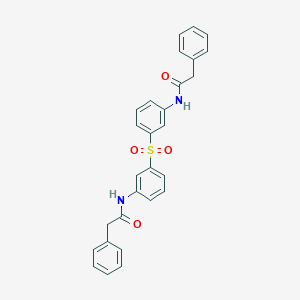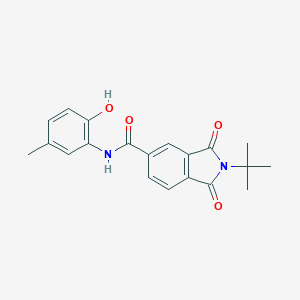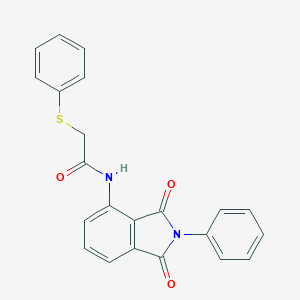![molecular formula C26H26N2O5 B303250 4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid CAS No. 6039-91-4](/img/structure/B303250.png)
4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays an important role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies.
Wirkmechanismus
TAK-659 works by binding to the active site of BTK and inhibiting its activity. BTK is a key component of B-cell receptor signaling, and its inhibition leads to disruption of downstream signaling pathways and ultimately apoptosis of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have selective activity against BTK, with minimal off-target effects. It has also been shown to have good oral bioavailability and pharmacokinetic properties. In preclinical studies, TAK-659 has demonstrated efficacy against a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy may be limited in patients with mutations in the BTK gene or alternative signaling pathways. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for TAK-659.
Zukünftige Richtungen
Future research on TAK-659 could focus on its potential use in combination with other targeted therapies, as well as its efficacy in different types of B-cell malignancies. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for TAK-659 in clinical trials. Finally, research could focus on identifying biomarkers that could predict response to TAK-659 treatment.
Synthesemethoden
TAK-659 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves several reactions including amidation, acylation, and cyclization. The final step involves the use of a palladium-catalyzed cross-coupling reaction to form the final product.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. It has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to apoptosis (programmed cell death) of cancer cells. TAK-659 has also been shown to have synergistic effects when combined with other targeted therapies such as venetoclax and ibrutinib.
Eigenschaften
CAS-Nummer |
6039-91-4 |
|---|---|
Produktname |
4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid |
Molekularformel |
C26H26N2O5 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
4-[[2-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H26N2O5/c1-26(2,3)18-10-14-20(15-11-18)33-16-23(29)28-22-7-5-4-6-21(22)24(30)27-19-12-8-17(9-13-19)25(31)32/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)(H,31,32) |
InChI-Schlüssel |
KAPJTFPTGPEAIO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)

![2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B303183.png)
![4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303187.png)
![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)
![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)